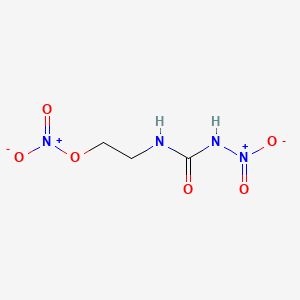
Urea, 1-(2-hydroxyethyl)-3-nitro-, nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1-(2-hydroxyethyl)-3-nitro-, nitrate is a chemical compound with significant applications in various fields. This compound is a derivative of urea, which is widely known for its use in fertilizers and industrial applications. The addition of the hydroxyethyl and nitro groups to the urea molecule enhances its chemical properties, making it useful in specialized applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(2-hydroxyethyl)-3-nitro-, nitrate typically involves the reaction of urea with ethylene oxide to form 2-hydroxyethyl urea. This intermediate is then nitrated using nitric acid to introduce the nitro group. The reaction conditions for these steps include controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. The use of advanced purification techniques ensures that the final product meets the required specifications for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Urea, 1-(2-hydroxyethyl)-3-nitro-, nitrate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The hydroxyethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various organic solvents for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of catalysts to enhance reaction rates and yields .
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted urea compounds. These products have applications in different fields, including pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
Urea, 1-(2-hydroxyethyl)-3-nitro-, nitrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Used in the production of specialized polymers and materials with unique properties
Mecanismo De Acción
The mechanism of action of Urea, 1-(2-hydroxyethyl)-3-nitro-, nitrate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The hydroxyethyl group can enhance the compound’s solubility and facilitate its transport within biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Urea: The parent compound, widely used in fertilizers and industrial applications.
2-Hydroxyethyl Urea: An intermediate in the synthesis of Urea, 1-(2-hydroxyethyl)-3-nitro-, nitrate, used in cosmetics and personal care products.
Nitro Urea Derivatives: Compounds with similar nitro groups, used in pharmaceuticals and agrochemicals
Uniqueness
This compound is unique due to the combination of the hydroxyethyl and nitro groups, which confer specific chemical properties and reactivity. This makes it suitable for specialized applications in research and industry, where other similar compounds may not be as effective .
Propiedades
Número CAS |
35467-00-6 |
|---|---|
Fórmula molecular |
C3H6N4O6 |
Peso molecular |
194.10 g/mol |
Nombre IUPAC |
2-(nitrocarbamoylamino)ethyl nitrate |
InChI |
InChI=1S/C3H6N4O6/c8-3(5-6(9)10)4-1-2-13-7(11)12/h1-2H2,(H2,4,5,8) |
Clave InChI |
BFGCTTNIBFQFKS-UHFFFAOYSA-N |
SMILES canónico |
C(CO[N+](=O)[O-])NC(=O)N[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



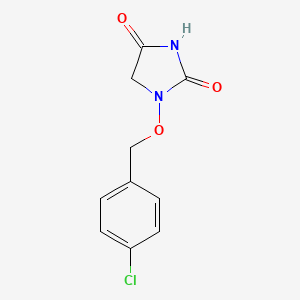
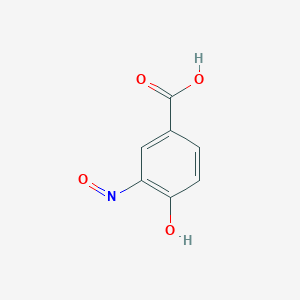

![3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-, cis-](/img/structure/B14694389.png)
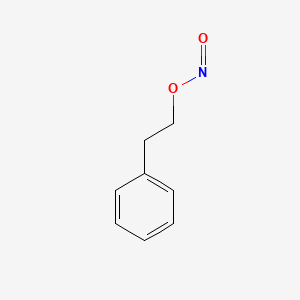
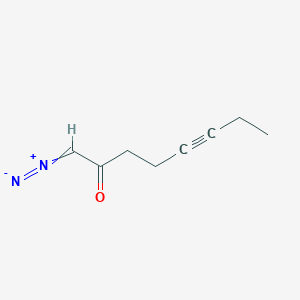
![Benzyl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14694409.png)
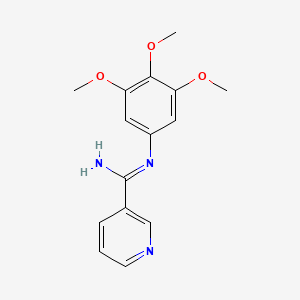

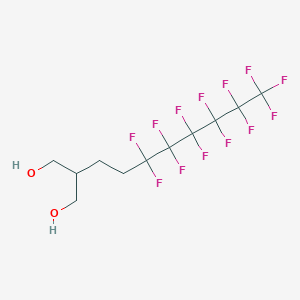


![2-{(E)-[(4-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14694439.png)
